2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid

Catalog No.
S14215514
CAS No.
M.F
C9H7NO5
M. Wt
209.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carbox...

Product Name

2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid

IUPAC Name

2-methoxycarbonyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

InChI

InChI=1S/C9H7NO5/c1-14-9(13)7-2-4-6(15-7)3-5(10-4)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI Key

DXWZDLHIMHGZFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=C(N2)C(=O)O

2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a complex organic compound that belongs to the class of furo[3,2-b]pyrroles, which are characterized by their unique fused ring structure. This compound features a methoxycarbonyl group and a carboxylic acid functional group, contributing to its potential reactivity and biological activity. Its molecular formula is C8H7NO3C_8H_7NO_3 with a molar mass of approximately 165.15 g/mol. The compound is known for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the production of various pharmaceuticals.

The chemical reactivity of 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be attributed to the presence of both the methoxycarbonyl and carboxylic acid functional groups. These groups can participate in various reactions, including:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a furo[3,2-b]pyrrole derivative.
  • Nucleophilic substitutions: The methoxycarbonyl group may undergo nucleophilic attack by various nucleophiles, leading to diverse products.

Preliminary studies suggest that 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid exhibits notable biological activities. It has been investigated for its potential as an anti-inflammatory and anticancer agent. The unique structure allows it to interact with biological targets, potentially inhibiting specific pathways involved in disease progression. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves several steps:

  • Formation of the Furo[3,2-b]pyrrole Framework: This can be achieved through cyclization reactions involving appropriate precursors such as furan derivatives and pyrrole.
  • Introduction of the Methoxycarbonyl Group: This step often involves the use of reagents like methyl chloroformate or dimethyl carbonate under basic conditions.
  • Carboxylation: The final step may involve further functionalization to introduce the carboxylic acid group if not already present.

These synthesis methods often require careful control of reaction conditions to achieve high yields and purity.

The applications of 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid are primarily found in:

  • Pharmaceutical Development: As an intermediate in the synthesis of bioactive compounds.
  • Organic Synthesis: Utilized in various synthetic pathways due to its reactive functional groups.
  • Material Science: Potential use in developing novel materials with specific properties.

Interaction studies involving 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid have focused on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding how this compound may exert its biological effects and for identifying potential therapeutic targets.

Several compounds share structural similarities with 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4H-furo[3,2-b]pyrrole-5-carboxylic AcidC8H7NO3Lacks methoxycarbonyl group; simpler structure
2-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic Acid Ethyl EsterC9H8BrNO3Contains bromine; ethyl ester instead of carboxylic acid
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylateC8H7NO3Methyl ester form; used as an intermediate in drug synthesis

These compounds highlight the diversity within the furo[3,2-b]pyrrole family while emphasizing the unique characteristics of 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid due to its specific functional groups and potential biological activities.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

209.03242232 g/mol

Monoisotopic Mass

209.03242232 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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